1-(5-Bromopyridin-2-yl)ethanamine
Overview
Description
“1-(5-Bromopyridin-2-yl)ethanamine” is a chemical compound with the molecular formula C7H9BrN2. It is also known as “(S)-1-(5-Bromopyridin-2-yl)ethanamine hydrochloride” and has a molecular weight of 237.53 . The compound is typically stored at room temperature and appears as a white to pale-yellow to yellow-brown solid .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H9BrN2.ClH/c1-5(9)7-3-2-6(8)4-10-7;/h2-5H,9H2,1H3;1H/t5-;/m0./s1
. This code provides a detailed description of the molecule’s structure, including the positions of the bromine and amine groups on the pyridine ring. Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 237.53 .Scientific Research Applications
Toxicology and Environmental Impact
1-(5-Bromopyridin-2-yl)ethanamine, and related bromopyridines, have been studied for their toxicological effects and environmental impact. A case report highlighted the toxic effects of 5-bromo-2-nitropyridine, an intermediate in pharmaceutical and pesticide synthesis, emphasizing its absorption through skin and respiratory tract, leading to severe health outcomes including methemoglobinemia and delayed encephalopathy (Shi et al., 2022). Another study focused on the presence of brominated flame retardants (BFRs) in human tissue, such as breast milk, indicating human exposure to these compounds and the necessity to understand their sources and potential health effects (Zhou et al., 2014).
Pharmacological Research
Bromopyridines are also studied in the context of pharmacological research. For instance, a study evaluated 5-bromodeoxyuridine (BrdUrd), a compound structurally similar to this compound, as a radiosensitizer in gliomas. The study explored its pharmacokinetics and suggested its potential, though highlighting the need for safer delivery methods (Russo et al., 1984).
Analytical Chemistry and Substance Detection
The compound and its derivatives are subjects in analytical chemistry, especially in the context of substance detection and quantification in cases of intoxication. For instance, a study developed a rapid and selective method for the extraction and determination of psychoactive substances in blood samples, using techniques such as UPLC-MS/MS, highlighting the toxicological effects and the need for precise detection methods for these substances (Wiergowski et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their potential treatment of type ii diabetes mellitus, suggesting that they may interact with enzymes such as α-glucosidase .
Mode of Action
It’s worth noting that compounds with similar structures have shown inhibitory effects against α-glucosidase, an enzyme crucial in the treatment of type ii diabetes mellitus .
Biochemical Pathways
Based on the potential interaction with α-glucosidase, it can be inferred that this compound may influence carbohydrate metabolism, specifically the breakdown of complex carbohydrates into glucose .
Result of Action
Similar compounds have shown potential in the treatment of type ii diabetes mellitus, suggesting that they may have a role in regulating blood glucose levels .
Properties
IUPAC Name |
1-(5-bromopyridin-2-yl)ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2/c1-5(9)7-3-2-6(8)4-10-7/h2-5H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVGAVMRFMGWMB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(C=C1)Br)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679975 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
871723-90-9 | |
Record name | 1-(5-Bromopyridin-2-yl)ethan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80679975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.